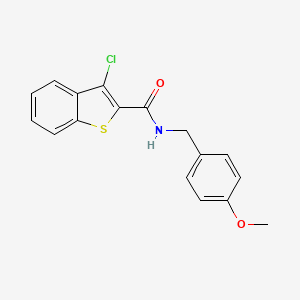

![molecular formula C12H12FN3OS B5858450 N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)

N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as FIT-039 and is a selective inhibitor of Rho-associated kinase (ROCK).

Scientific Research Applications

- Recent studies have revealed that the scaffold protein receptor for Activated C Kinase1 (RACK1) is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants .

- Arabidopsis RACK1A, a widely conserved RACK1 protein, interacts with various proteins in salt stress and LHC pathways .

Plant Physiology and ROS Signaling

Salt Stress and Light-Harvesting Complex (LHC) Pathways

Therapeutic Research and Kinases

Mechanism of Action

Target of Action

CBKinase1_008005, also known as N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide or CBKinase1_020405, is a kinase inhibitor . The primary targets of this compound are likely to be the isoforms of the casein kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the phosphorylation of key regulatory molecules, thereby altering the normal functioning of the cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Biochemical Pathways

The affected pathways include those regulated by CK1 isoforms . These pathways are critically involved in tumor progression . By inhibiting CK1, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and metastasis .

Pharmacokinetics

Based on the general pharmacokinetics of tyrosine kinase inhibitors , it can be inferred that the compound is likely to be well-absorbed after oral administration, metabolized primarily via cytochrome P450 (CYP) 3A4, and more than 90% bound to plasma proteins . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of CBKinase1_008005’s action are likely to include the disruption of normal cell cycle progression, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . This disruption could potentially inhibit tumor growth and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBKinase1_008005. It is generally understood that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of a compound

properties

IUPAC Name |

N-(3-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS/c1-16-6-5-14-12(16)18-8-11(17)15-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNUESCORSDNJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)

![1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5858398.png)

![2-imino-1-methyl-5-[(5-methyl-2-thienyl)methylene]-4-imidazolidinone](/img/structure/B5858410.png)

![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)

amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)